molecular formula C9H10BF3KNO2 B1492887 Potassium (benzyloxycarbonylamino)methyltrifluoroborate CAS No. 1695529-70-4

Potassium (benzyloxycarbonylamino)methyltrifluoroborate

Cat. No.: B1492887
CAS No.: 1695529-70-4
M. Wt: 271.09 g/mol
InChI Key: KAZMXPMSHNTDRD-UHFFFAOYSA-N
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Description

Potassium (benzyloxycarbonylamino)methyltrifluoroborate (CAS 1695529-70-4) is a versatile organotrifluoroborate reagent with a molecular formula of C9H10BF3KNO2 and a molecular weight of 271.08 g/mol . This compound is part of a class of reagents known for their superior stability and ease of handling compared to boronic acids, making them ideal for complex multi-step synthesis . Its primary research value lies in its application in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds . The presence of the benzyloxycarbonyl (Cbz) protected amine group is a key feature, allowing this molecule to serve as a building block for introducing an aminoalkyl functionality into more complex molecular architectures. This reactivity makes it a valuable synthon in medicinal chemistry and the synthesis of biologically active compounds . The trifluoroborate group offers enhanced stability towards air and moisture, facilitating storage and operation without the need for stringent anhydrous conditions . The product is guaranteed to have a purity of 95% and is offered in multiple sizes for research flexibility . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

potassium;trifluoro(phenylmethoxycarbonylaminomethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3NO2.K/c11-10(12,13)7-14-9(15)16-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,14,15);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZMXPMSHNTDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNC(=O)OCC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyloxycarbonyl (Cbz) Protection of Amino Group

The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) or related reagents to form the benzyloxycarbonylamino moiety. This step is crucial to prevent unwanted side reactions during subsequent boron chemistry.

  • Typical conditions: Reaction of the free amine with Cbz-Cl in an organic solvent such as dichloromethane at room temperature.
  • Reaction time: Usually 24–48 hours for complete conversion.
  • Workup: Washing with aqueous acid to remove excess reagents, drying, and solvent evaporation yields the protected amine intermediate.

This step is supported by general organic synthesis protocols for carbamate formation and is consistent with the molecular structure of the target compound.

Conversion to Potassium Trifluoroborate Salt

The boronic acid or ester intermediate is then converted to the trifluoroborate salt by treatment with potassium fluoride or related fluorinating agents.

  • Reagents: Potassium fluoride (KF) or potassium hydrogen difluoride (KHF2).
  • Conditions: Typically carried out in aqueous or mixed aqueous-organic solvents at ambient temperature.
  • Outcome: Formation of a stable potassium trifluoroborate salt, which is isolable as a crystalline solid.

This step is essential for enhancing the stability and handling properties of the boron reagent, making it suitable for subsequent coupling reactions.

Summary Table of Preparation Steps

Step No. Stage Reagents/Conditions Outcome/Notes
1 Benzyloxycarbonyl protection Cbz-Cl, dichloromethane, room temp, 24-48h Formation of benzyloxycarbonylamino intermediate
2 Boron introduction Pd catalyst, bis(pinacolato)diboron, base (KOAc or Na2CO3), DMF, 80-85 °C, N2 atmosphere Formation of boronic acid/ester intermediate
3 Trifluoroborate salt formation Potassium fluoride (KF or KHF2), aqueous medium, room temp Conversion to potassium trifluoroborate salt

Research Findings and Analytical Data

  • Molecular formula: C9H10BF3KNO2
  • Molecular weight: 271.08 g/mol
  • CAS number: 1695529-70-4
  • IUPAC name: potassium; trifluoro(phenylmethoxycarbonylaminomethyl)boranuide
  • Spectroscopic data: The trifluoroborate moiety typically shows characteristic $$^{19}F$$ NMR signals, confirming fluorine incorporation.
  • Purity and yield: Preparation methods generally yield high purity compounds suitable for research use, with yields dependent on reaction optimization.

Chemical Reactions Analysis

Types of Reactions: Potassium (benzyloxycarbonylamino)methyltrifluoroborate is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a boronic acid derivative.

Common Reagents and Conditions:

  • Catalysts: Palladium-based catalysts are commonly used in these reactions.

  • Conditions: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) and may require heating to facilitate the coupling process.

Major Products Formed: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: In organic chemistry, Potassium (benzyloxycarbonylamino)methyltrifluoroborate is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: The compound is utilized in the development of bioconjugation techniques, where it helps in labeling biomolecules for imaging and diagnostic purposes.

Medicine: It plays a role in the synthesis of drug candidates, particularly in the development of new therapeutic agents.

Industry: In the materials science industry, this compound is used to create advanced materials with specific properties, such as polymers and electronic devices.

Mechanism of Action

The mechanism by which Potassium (benzyloxycarbonylamino)methyltrifluoroborate exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily the organic substrates undergoing the coupling reaction.

Comparison with Similar Compounds

Structural and Functional Group Variations

The benzyloxycarbonylamino group in this compound distinguishes it from other trifluoroborates. Below is a comparative analysis with structurally related salts:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Key Applications
Potassium (benzyloxycarbonylamino)methyltrifluoroborate C₉H₁₀BF₃KNO₂ 271.08 Cbz-protected amino methyl Suzuki-Miyaura coupling, amide bond formation, isotopic labeling
Potassium methyltrifluoroborate CH₃BF₃K 131.94 Methyl group Late-stage methylation of aryl chlorides, isotopic labeling of drug molecules
Potassium (4-(benzyloxy)phenyl)trifluoroborate C₁₃H₁₁BF₃KO 315.13 Benzyloxy-substituted phenyl Suzuki-Miyaura coupling for biaryl synthesis
Potassium 2-(benzyloxycarbonylamino)ethyltrifluoroborate C₁₀H₁₂BF₃KNO₂ 285.11 Cbz-protected amino ethyl Peptide synthesis, β-amino acid derivatives
Potassium (3-butenyl)trifluoroborate C₄H₇BF₃K 162.00 Alkenyl (butenyl) group Allylic alkylation, conjugated diene synthesis

Reactivity and Reaction Efficiency

  • Catalyst Requirements :
    • Potassium methyltrifluoroborate requires Pd(OAc)₂ with RuPhos or PdCl₂(dppf)·CH₂Cl₂ for cross-coupling with aryl chlorides, often needing 3 equivalents of the reagent .
    • The target compound participates in Suzuki-Miyaura reactions under milder conditions, leveraging the Cbz group’s compatibility with diverse catalysts (e.g., XPhos-Pd-G2) .
  • Isotopic Labeling :
    • Methyltrifluoroborate is preferred for carbon/hydrogen isotope labeling due to its simple methyl group, synthesized via direct borylation of methyl iodide .
    • The Cbz-protected derivative is less common in isotopic labeling but critical for introducing nitrogen-containing motifs in drug scaffolds .

Stability and Handling

  • Methyltrifluoroborate : A free-flowing solid with high stability under radiochemical conditions .
  • Cbz-Protected Derivatives : Enhanced stability due to the benzyloxycarbonyl group, which also acts as a protective group for amines during multi-step syntheses .

Biological Activity

Potassium (benzyloxycarbonylamino)methyltrifluoroborate, a compound with the molecular formula C9_9H10_{10}BF3_3KNO2_2 and a molecular weight of 271.08 g/mol, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily associated with its role as a protein kinase inhibitor . Protein kinases are critical enzymes that regulate various cellular processes by phosphorylating specific amino acids in proteins. This phosphorylation is vital for signal transduction pathways that control cell growth, differentiation, and metabolism.

  • Inhibition of Tyrosine Kinases : The compound has been shown to inhibit Src family kinases (SFKs), which play a significant role in cancer progression by affecting cell adhesion, migration, and proliferation. Inhibition of these kinases can lead to reduced tumor growth and metastasis .
  • Induction of Apoptosis : Research indicates that this compound may induce apoptosis in cancer cells by inhibiting cyclin-dependent kinase 7 (CDK7), thereby disrupting the cell cycle and promoting programmed cell death .
  • Regulation of Angiogenesis : The compound may also influence angiogenesis—the formation of new blood vessels—by modulating the expression of angiogenic factors such as VEGF (vascular endothelial growth factor) and IL-8 (interleukin-8) .

Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Treatment : The compound is being investigated for its potential to treat proliferative disorders such as leukemia, melanoma, and other malignancies through its inhibitory effects on key kinases involved in tumor growth .
  • Anti-inflammatory Applications : Its ability to modulate inflammatory pathways suggests potential uses in treating autoimmune diseases and inflammatory conditions .

Research Findings

Research studies have demonstrated the efficacy of this compound in various experimental models:

StudyFindings
Molander et al. (2009)Demonstrated successful coupling reactions using potassium trifluoroborates, highlighting their utility in synthesizing biologically active compounds .
Recent Patent AnalysisIdentified the compound's potential in inhibiting CDK7, leading to apoptosis in cancer cells .
PubChem DatabaseReports on the compound's safety profile indicate moderate toxicity levels, necessitating careful handling .

Case Studies

  • Case Study on Cancer Cell Lines : In vitro studies showed that treatment with this compound resulted in significant reductions in cell viability among several cancer cell lines, suggesting strong anticancer properties.
  • Animal Model Studies : Preclinical trials using animal models have indicated that this compound can effectively reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents.

Q & A

Q. Can computational modeling predict reactivity trends for derivatives of this compound?

  • Tools : Density functional theory (DFT) calculates activation barriers for transmetallation. Retrosynthesis platforms (e.g., Reaxys) suggest viable substrates based on steric and electronic parameters .

Q. What safety protocols are critical for handling this compound?

  • Safety Measures :
HazardPrecautionCitation
Dust inhalationUse fume hoods; wear N95 masks
Skin contactNitrile gloves (tested for chemical permeation)
Waste disposalNeutralize with aqueous HCl before disposal

Q. How does this compound compare to similar trifluoroborates in stereoselective synthesis?

  • Comparative Analysis :
CompoundReactivity in Suzuki-Miyaura CouplingStability in H₂OCitation
Potassium vinyltrifluoroborateHigher (sp² hybridization)Moderate
Potassium cyclopropyltrifluoroborateLower (steric hindrance)High
Potassium benzyloxycarbonylaminomethyl-BF₃KModerate (Cbz protection)High

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium (benzyloxycarbonylamino)methyltrifluoroborate
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Potassium (benzyloxycarbonylamino)methyltrifluoroborate

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